molecular formula C53H62N10O20S3 B135018 Cionin CAS No. 126985-56-6

Cionin

Cat. No. B135018
CAS RN: 126985-56-6
M. Wt: 1254.3 g/mol
InChI Key: SMWALVPHKGXESK-BMIPBODUSA-N
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Description

Cionin is a homolog of vertebrate cholecystokinin/gastrin identified in the ascidian Ciona intestinalis type A. It plays a significant role in the regulation of ovulation within this species. The expression of the cionin receptor, Cior2, is specific to the inner follicular cells of pre-ovulatory follicles in the Ciona ovary. Cionin's ability to stimulate ovulation has been demonstrated through a 24-hour incubation period, which significantly increases the likelihood of ovulation. This process involves the upregulation of receptor tyrosine kinase (RTK) signaling genes and a matrix metalloproteinase (MMP) gene, which are crucial for the induction of ovulation. The involvement of RTK and MMP in cionin-induced ovulation suggests a complex signaling pathway that is essential for reproductive processes in Ciona intestinalis type A .

Synthesis Analysis

The synthesis of cionin, particularly its derivatives, has been explored to understand the role of tyrosine sulfate residues in its biological activity. Two solid-phase approaches have been employed to prepare cionin and its mono-tyrosine-sulfate-containing derivatives. The first approach uses Fmoc-Tyr(SO3Na)-OH as a building block, while the second approach employs the Tyr(Msib) derivative for peptide-chain assembly. The latter approach has proven to yield higher quantities of the desired product. These synthetic methods have facilitated the production of cionin derivatives for further biological assays, such as testing on the exocrine pancreas in dogs .

Molecular Structure Analysis

Although the molecular structure of cionin itself is not detailed in the provided papers, the structure of cinchonine, a related alkaloid, has been elucidated. Cinchonine's crystal structure has been solved and refined, revealing a monoclinic unit cell with specific dimensions and angles. The molecules form hydrogen-bonded chains along twofold screw axes. This structural analysis of cinchonine provides insights into the conformation of alkaloid molecules, which may be relevant when considering the structure-activity relationships of cionin and its analogs .

Chemical Reactions Analysis

The chemical reactions involving cionin derivatives focus on the role of tyrosine sulfate residues. The synthesis approaches mentioned earlier highlight the chemical reactions required to incorporate or modify these residues. The global deprotection/cleavage and selective sulfation reactions are critical steps in obtaining cionin derivatives with the desired tyrosine sulfate positioning. These reactions are essential for producing biologically active forms of cionin that can be used in further studies and assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of cionin are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds, such as cinchonine and its derivatives, suggest that cionin is likely to have specific solubility, stability, and reactivity characteristics that are pertinent to its biological function and its interaction with the cionin receptor. The high nitrogen content in related porous materials, as seen in the synthesis of a covalent imine network for catalysis, may also be indicative of the nitrogen-rich nature of cionin and its potential reactivity .

Scientific Research Applications

Evolution and Function in Endocrine Systems

Cionin, a vertebrate cholecystokinin/gastrin homolog, offers insights into the evolution of endocrine/neuroendocrine systems in chordates. Its identification in the ascidian Ciona intestinalis type A, a close relative of vertebrates, demonstrates its biological role in ovulation regulation. The mRNA of its receptor, Cior2, is expressed specifically in pre-ovulatory follicles. Cionin notably stimulates ovulation by elevating receptor tyrosine kinase (RTK) signaling genes and matrix metalloproteinase (MMP) gene expression via the RTK signaling pathway, highlighting its significance in understanding chordate evolution and endocrine functions (Osugi et al., 2021).

Molecular Synthesis and Biological Activity

Cionin's synthesis through solid-phase approaches and its biological activities have been explored. For instance, its derivatives were synthesized to study the role of tyrosine sulfate residue in biological activity. This research contributes to understanding the molecular structure and function of cionin and its relatives in the gastrin/cholecystokinin family of peptides (Kitagawa et al., 2009).

Comparative Biological Effects in Different Species

Studies on cionin's effects in mammalian systems and other species, like rainbow trout, reveal its ancestral characteristics. Its structural hybrid nature, being sulfated on tyrosine, shows similar effects to both cholecystokinin and gastrin. This suggests cionin's role as a possible common ancestor of these peptides and its broad biological relevance across species (Schjoldager et al., 1995).

Receptor Characterization and Evolutionary Significance

The identification and characterization of cionin receptors in Ciona intestinalis highlight the evolutionary origin of the vertebrate cholecystokinin/gastrin family. The phylogenetic analysis indicates that these receptors share a common ancestor with vertebrate CCK receptors, providing valuable insights into the evolution and function of neuroendocrine systems in chordates (Sekiguchi et al., 2012).

properties

IUPAC Name

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWALVPHKGXESK-BMIPBODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63N11O19S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cionin

CAS RN

126985-56-6
Record name Cionin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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